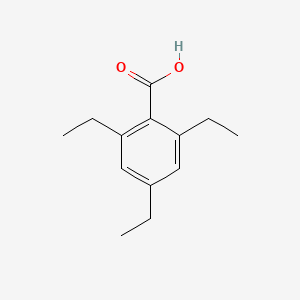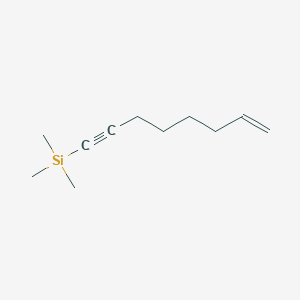![molecular formula C15H12ClNO3S B14365009 3-Chloro-4-(morpholin-4-yl)-2H-thieno[2,3-h][1]benzopyran-2-one CAS No. 90236-93-4](/img/no-structure.png)
3-Chloro-4-(morpholin-4-yl)-2H-thieno[2,3-h][1]benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(morpholin-4-yl)-2H-thieno2,3-hbenzopyran-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a thieno2,3-hbenzopyran core, a morpholine ring, and a chlorine atom. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(morpholin-4-yl)-2H-thieno2,3-hbenzopyran-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
- Formation of the Thieno2,3-hbenzopyran Core : This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno2,3-hbenzopyran core.
- Introduction of the Chlorine Atom : Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
- Attachment of the Morpholine Ring : The morpholine ring is introduced through nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 3-Chloro-4-(morpholin-4-yl)-2H-thieno2,3-hbenzopyran-2-one undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
- Reduction : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
- Oxidation : Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
- Reduction : Sodium borohydride, lithium aluminum hydride, and other reducing agents.
- Substitution : Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
3-Chloro-4-(morpholin-4-yl)-2H-thieno2,3-hbenzopyran-2-one has a wide range of scientific research applications:
- Chemistry : Used as a building block in the synthesis of more complex molecules.
- Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
- Industry : Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Chloro-4-(morpholin-4-yl)-2H-thieno2,3-hbenzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds:
- 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole : Shares the morpholine ring and chlorine atom but has a different core structure.
- 2-({5-Chloro-2-[(2-Methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl : Contains a morpholine ring and chlorine atom but differs in the overall structure.
Uniqueness: 3-Chloro-4-(morpholin-4-yl)-2H-thieno2,3-hbenzopyran-2-one is unique due to its thieno2,3-hbenzopyran core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
| 90236-93-4 | |
分子式 |
C15H12ClNO3S |
分子量 |
321.8 g/mol |
IUPAC名 |
3-chloro-4-morpholin-4-ylthieno[2,3-h]chromen-2-one |
InChI |
InChI=1S/C15H12ClNO3S/c16-12-13(17-4-6-19-7-5-17)10-1-2-11-9(3-8-21-11)14(10)20-15(12)18/h1-3,8H,4-7H2 |
InChIキー |
ZHSZGYVTWSLKCS-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=C(C(=O)OC3=C2C=CC4=C3C=CS4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



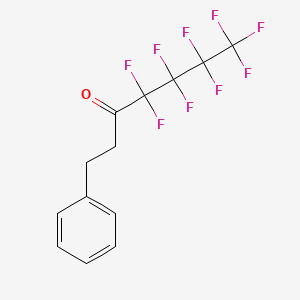
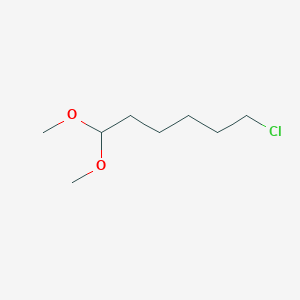
![N-methyl-N-[(4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)methyl]nitrous amide](/img/structure/B14364972.png)
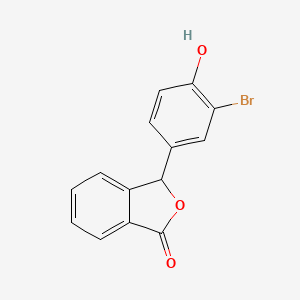
![2-[(2-Aminophenyl)sulfanyl]cyclohexanol](/img/structure/B14364990.png)
